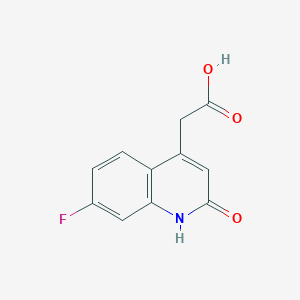
7-Fluoro-2-oxo-1,2-dihydro-4-quinolineacetic acid
Cat. No. B8382696
M. Wt: 221.18 g/mol
InChI Key: IUOAPZODPUAZAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04983607
Procedure details


The compound is prepared according to the technique described in 1.1. from 3-fluoroaniline. It contains 17% of 5-fluoro-2-oxo-1,2-dihydro-4-quinolineacetic acid. This mixture melts at 224°-225° C.

Name
5-fluoro-2-oxo-1,2-dihydro-4-quinolineacetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].FC1C=CC=C2C=1[C:12]([CH2:21][C:22]([OH:24])=[O:23])=[CH:13][C:14](=[O:20])N2>>[F:1][C:2]1[CH:3]=[C:4]2[C:6]([C:12]([CH2:21][C:22]([OH:24])=[O:23])=[CH:13][C:14](=[O:20])[NH:5]2)=[CH:7][CH:8]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(N)C=CC1
|
Step Two
|
Name
|
5-fluoro-2-oxo-1,2-dihydro-4-quinolineacetic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C2C(=CC(NC2=CC=C1)=O)CC(=O)O
|
Step Three
[Compound]
|
Name
|
mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The compound is prepared
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC1=CC=C2C(=CC(NC2=C1)=O)CC(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
